REACTION_CXSMILES
|
[C:1]([OH:10])(=O)[CH:2]([CH:4]([C:6]([OH:8])=[O:7])[OH:5])[OH:3].[Zn:11].[Co:12]>[Ni]>[Zn:11].[Co:12].[O:7]=[C:6]([OH:8])[C@@H:4]([C@H:2]([C@@H:1]([C@@H:2]([CH2:1][OH:10])[OH:3])[OH:10])[OH:3])[OH:5] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Zn].[Co]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[Zn].[Co]
|
Name
|
|
Type
|
product
|
Smiles
|
O=C([C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |